2,2'-[(1,8-dioxooctane-1,8-diyl)disulfanediyl]bis(N,N,N-trimethylethanaminium)
Description
N,N,N-TRIMETHYL-2-[(8-OXO-8-{[2-(TRIMETHYLAMMONIO)ETHYL]SULFANYL}OCTANOYL)SULFANYL]-1-ETHANAMINIUM is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C18H38N2O2S2+2 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethylsulfanyl]octanoyl]sulfanylethyl]azanium |
InChI |
InChI=1S/C18H38N2O2S2/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6/h7-16H2,1-6H3/q+2 |
InChI Key |
CGFSJPMDDXXXCO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCSC(=O)CCCCCCC(=O)SCC[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-TRIMETHYL-2-[(8-OXO-8-{[2-(TRIMETHYLAMMONIO)ETHYL]SULFANYL}OCTANOYL)SULFANYL]-1-ETHANAMINIUM typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-TRIMETHYL-2-[(8-OXO-8-{[2-(TRIMETHYLAMMONIO)ETHYL]SULFANYL}OCTANOYL)SULFANYL]-1-ETHANAMINIUM can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N,N,N-TRIMETHYL-2-[(8-OXO-8-{[2-(TRIMETHYLAMMONIO)ETHYL]SULFANYL}OCTANOYL)SULFANYL]-1-ETHANAMINIUM has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N-TRIMETHYL-2-[(8-OXO-8-{[2-(TRIMETHYLAMMONIO)ETHYL]SULFANYL}OCTANOYL)SULFANYL]-1-ETHANAMINIUM involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Trimethylammonioethyl methacrylate chloride
- 2-Trimethylammoniumethyl methacrylate chloride
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-chloride
Uniqueness
N,N,N-TRIMETHYL-2-[(8-OXO-8-{[2-(TRIMETHYLAMMONIO)ETHYL]SULFANYL}OCTANOYL)SULFANYL]-1-ETHANAMINIUM is unique due to its specific structure, which includes multiple functional groups that confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
